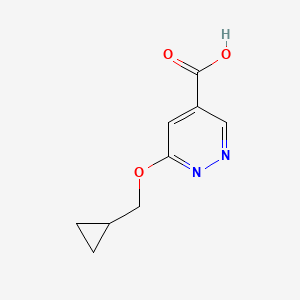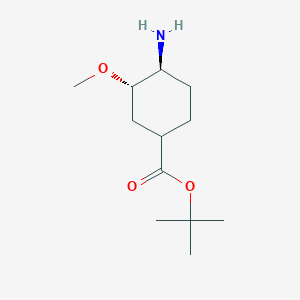
tert-Butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate is a chemical compound that features a tert-butyl group, an amino group, and a methoxy group attached to a cyclohexane ring
Méthodes De Préparation
The synthesis of tert-Butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of functional groups: The amino and methoxy groups are introduced through substitution reactions. For example, the amino group can be introduced via reductive amination, while the methoxy group can be added through methylation.
Protection and deprotection steps: The tert-butyl group is often used as a protecting group for the carboxylate during the synthesis and is removed in the final step to yield the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to increase yield and efficiency.
Analyse Des Réactions Chimiques
tert-Butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
tert-Butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate can be compared with similar compounds, such as:
tert-Butyl (3S,4S)-3-amino-4-ethyl-pyrrolidine-1-carboxylate: This compound has a similar structure but with an ethyl group instead of a methoxy group.
tert-Butyl (3S,4S)-3-amino-4-(4-hydroxyphenyl)-1-piperidinecarboxylate: This compound features a hydroxyphenyl group, providing different chemical and biological properties.
Propriétés
Formule moléculaire |
C12H23NO3 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
tert-butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)8-5-6-9(13)10(7-8)15-4/h8-10H,5-7,13H2,1-4H3/t8?,9-,10-/m0/s1 |
Clé InChI |
PEEDPXVJJUHUCU-AGROOBSYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C1CC[C@@H]([C@H](C1)OC)N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCC(C(C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


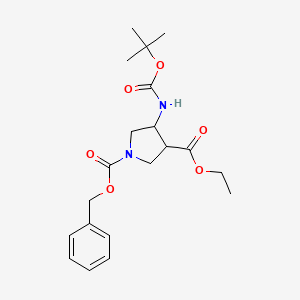
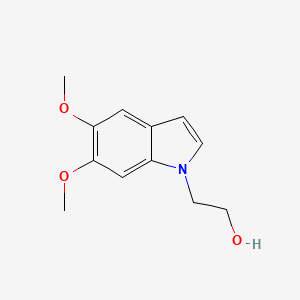
![7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbaldehyde](/img/structure/B12945151.png)
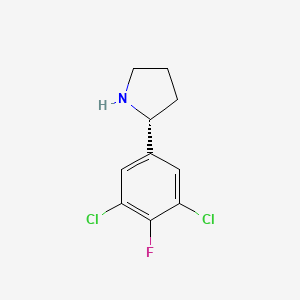

![(5AR,8aR)-tert-butyl 3-(2-fluorophenyl)-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B12945159.png)
![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12945167.png)
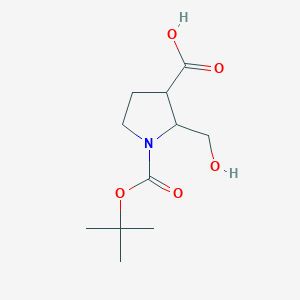
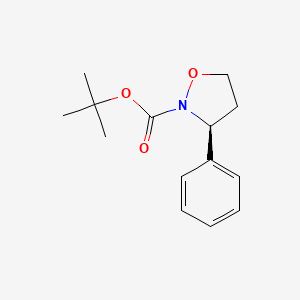
![rel-Methyl (2'S,3R,7a'R)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B12945191.png)
![2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12945195.png)
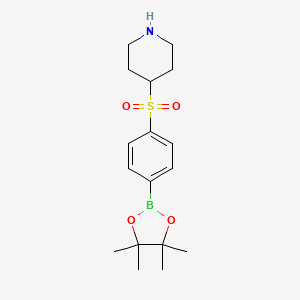
![1-Chloro-4-fluorodibenzo[b,d]furan](/img/structure/B12945209.png)
